molecular formula C7H6ClNS B1402815 1-(6-Chloropyridin-3-yl)ethanethione CAS No. 1380571-70-9

1-(6-Chloropyridin-3-yl)ethanethione

Cat. No.: B1402815
CAS No.: 1380571-70-9
M. Wt: 171.65 g/mol
InChI Key: PPTNQWFGCLDNOQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)ethanethione is a chemical compound with the molecular formula C7H7ClNOS It is a derivative of pyridine, featuring a chlorine atom at the 6th position and an ethanethione group attached to the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-3-yl)ethanethione can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridin-3-ylmethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiol, which is then oxidized to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)ethanethione can undergo various chemical reactions, including:

  • Oxidation: The thione group can be oxidized to form a sulfone.

  • Reduction: The compound can be reduced to form a thiol.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: this compound sulfone.

  • Reduction: 1-(6-Chloropyridin-3-yl)ethanethiol.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)ethanethione has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential use in the development of new pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Chloropyridin-3-yl)ethanethione exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Chloropyridine

  • 3-Chloropyridine

  • 2-Chloro-5-(methylaminomethyl)pyridine

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Properties

IUPAC Name

1-(6-chloropyridin-3-yl)ethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTNQWFGCLDNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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